molecular formula C28H23F6N9O2 B15143498 IL-17 modulator 5

IL-17 modulator 5

Cat. No.: B15143498
M. Wt: 631.5 g/mol
InChI Key: OXISIPGDBSNEQE-JTSKRJEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-17 modulator 5 is a small molecule inhibitor designed to modulate the activity of interleukin-17, a proinflammatory cytokine. Interleukin-17 plays a crucial role in the human immune response, particularly in the context of autoimmune diseases such as psoriasis and rheumatoid arthritis. By inhibiting the interaction between interleukin-17 and its receptors, this compound aims to reduce inflammation and provide therapeutic benefits for patients suffering from these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IL-17 modulator 5 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of difluorocyclohexyl derivatives, which are synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: IL-17 modulator 5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

IL-17 modulator 5 has a wide range of scientific research applications, including:

Mechanism of Action

IL-17 modulator 5 exerts its effects by binding to the interleukin-17 receptor, thereby preventing the interaction between interleukin-17 and its receptor. This inhibition reduces the downstream signaling pathways that lead to inflammation. The molecular targets involved include the interleukin-17 receptor and associated signaling proteins such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

This compound stands out due to its unique mechanism of action and its potential for therapeutic applications in autoimmune diseases.

Properties

Molecular Formula

C28H23F6N9O2

Molecular Weight

631.5 g/mol

IUPAC Name

N-[(S)-[5-[(1S)-1-(6-cyano-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3,3,3-trifluoropropyl]-4-fluoro-1H-benzimidazol-2-yl]-(4,4-difluorocyclohexyl)methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C28H23F6N9O2/c1-13-21(42-45-41-13)26(44)38-22(15-6-8-27(30,31)9-7-15)24-36-18-4-3-16(20(29)23(18)37-24)17(10-28(32,33)34)25-40-39-19-5-2-14(11-35)12-43(19)25/h2-5,12,15,17,22H,6-10H2,1H3,(H,36,37)(H,38,44)/t17-,22-/m0/s1

InChI Key

OXISIPGDBSNEQE-JTSKRJEESA-N

Isomeric SMILES

CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)[C@H](CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N

Canonical SMILES

CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=NC4=C(N3)C=CC(=C4F)C(CC(F)(F)F)C5=NN=C6N5C=C(C=C6)C#N

Origin of Product

United States

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